molecular formula C26H27ClN6O B2517343 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one CAS No. 1216615-49-4

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

Cat. No. B2517343
M. Wt: 474.99
InChI Key: PWXWYOPFHANFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one is a useful research compound. Its molecular formula is C26H27ClN6O and its molecular weight is 474.99. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

Research into the metabolism and pharmacokinetics of compounds structurally related to the one often focuses on understanding their biotransformation and disposition in biological systems. For example, studies on the metabolism of piperazine-based compounds, such as the identification of urinary biotransformation products in patients and animals treated with phenothiazine drugs, provide insights into the metabolic pathways involved (U. Breyer, H. Gaertner, A. Prox, 1974). Similarly, the disposition of compounds like BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, after oral administration to humans, sheds light on their absorption, metabolism, and excretion, highlighting the extensive metabolism via multiple pathways (L. Christopher et al., 2010).

Pharmacological Effects and Safety

Investigations into the pharmacological effects and safety profiles of piperazine derivatives and related compounds are crucial for their potential therapeutic applications. For instance, the study of novel psychoactive substances like MT-45, which includes piperazine in its structure, highlights the importance of considering non-traditional drugs in unexplained drug-related deaths, thereby informing safety regulations and therapeutic use considerations (D. Papsun et al., 2016).

Therapeutic Applications

The exploration of therapeutic applications for piperazine-based compounds spans various areas, including their use as anti-helmintics, antipsychotics, and in the treatment of anxiety and agitation. For example, the use of Trilafon, a tranquilizer containing a piperazine ring, for calming psychomotor excitement, agitation, and anxiety in aged patients, highlights its therapeutic potential (F. Ayd, 1957).

properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN6O/c1-18-7-8-20(17-19(18)2)22-9-10-24-28-29-25(33(24)30-22)11-12-26(34)32-15-13-31(14-16-32)23-6-4-3-5-21(23)27/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXWYOPFHANFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5Cl)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

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